AS-85 -

AS-85

Catalog Number: EVT-8380497
CAS Number:
Molecular Formula: C26H28F3N5O3S2
Molecular Weight: 579.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AS-85 is classified as an organic compound, specifically a thioamide derivative designed to interact with protein targets involved in histone modification. It is part of a broader class of small molecule inhibitors that target epigenetic regulators, which are increasingly recognized for their roles in various diseases, including cancer.

Synthesis Analysis

The synthesis of AS-85 involves several key steps that optimize its structural properties to enhance binding affinity and inhibitory activity against the ASH1L enzyme.

Methods and Technical Details:

  1. Initial Fragment Screening: The development began with fragment-based drug discovery, where initial hits were identified through high-throughput screening.
  2. Structural Modifications: Subsequent modifications included the introduction of hydroxyethyl and aminomethyl groups to improve binding interactions. These changes were guided by computational modeling and structure-activity relationship studies.
  3. Crystallization Studies: The final compound was crystallized with the ASH1L SET domain to confirm its binding mode and structural interactions at high resolution (1.69 Å) .
Molecular Structure Analysis

AS-85 exhibits a complex molecular structure characterized by specific functional groups that facilitate its interaction with the target protein.

Structure and Data:

  • Molecular Formula: The exact molecular formula for AS-85 has not been specified in the available literature, but it is known to contain thioamide functionalities.
  • Binding Mode: Crystallographic analysis revealed that AS-85 binds within a hydrophobic pocket formed by residues from the autoinhibitory loop and the C-terminal region of the ASH1L SET domain. Key interactions include hydrogen bonds and potential chalcogen bonds between AS-85 and amino acid residues .
Chemical Reactions Analysis

The chemical reactivity of AS-85 is primarily focused on its interaction with the ASH1L protein.

Reactions and Technical Details:

  1. Inhibition Mechanism: Upon binding, AS-85 inhibits the methyltransferase activity of ASH1L by blocking substrate access to the active site. This inhibition is quantified by measuring the IC50 value, which indicates the concentration required to achieve half-maximal inhibition (reported IC50 = 15 μM) .
  2. Conformational Changes: The binding of AS-85 induces minor conformational adjustments in ASH1L, suggesting that it exploits existing structural flexibility rather than inducing large-scale changes .
Mechanism of Action

The mechanism by which AS-85 exerts its biological effects involves specific interactions with the target enzyme.

Process and Data:

  • Target Engagement: AS-85 engages with the active site of ASH1L, leading to an inhibition of histone methylation processes essential for gene expression regulation.
  • Biological Impact: By inhibiting ASH1L, AS-85 can alter gene expression profiles associated with cancer progression, making it a candidate for further therapeutic exploration .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of AS-85 is crucial for its application in drug development.

Physical Properties:

  • Solubility: The solubility profile in various solvents has not been explicitly detailed but is essential for formulation considerations.

Chemical Properties:

Applications

AS-85 has potential applications in various scientific fields:

  1. Cancer Research: As an inhibitor of an epigenetic regulator, it may be used to study mechanisms of tumorigenesis and develop novel cancer therapies.
  2. Drug Development: The compound serves as a lead structure for developing more potent inhibitors targeting other methyltransferases involved in disease processes.
  3. Biochemical Research: It can be utilized in studies exploring histone modifications and their effects on gene expression regulation.
Discovery & Development of AS-85

Fragment-Based Screening for AS-85 Lead Identification

The identification of AS-85 as a potent inhibitor of Absent, Small, or Homeotic-Like 1 (ASH1L) originated from a rigorous fragment-based screening approach. Researchers screened approximately 1,600 fragment-like compounds using nuclear magnetic resonance spectroscopy to detect binding to the SET domain of ASH1L, a functionally critical region for its histone methyltransferase activity. This screening identified an initial thioamide-containing fragment (designated compound 1) that exhibited weak binding affinity (Kd >1 mM) to the autoinhibitory loop region of the SET domain. Despite its low potency, this fragment demonstrated "atom-efficient" binding interactions characteristic of fragment-based drug discovery, enabling efficient optimization pathways [1] [6].

Nuclear magnetic resonance titration experiments revealed that compound 1 induced chemical shift perturbations near the autoinhibitory loop, a structural element that blocks substrate access in the inactive conformation of ASH1L. Validation of the binding site was confirmed through mutagenesis studies; substituting Ser2259 with methionine abolished binding, confirming the fragment’s interaction with the autoinhibitory region. This fragment served as a critical starting point due to its binding specificity and favorable physicochemical properties, aligning with fragment library design principles that prioritize chemical diversity and solubility [6] [2].

Table 1: Initial Fragment Screening Hits

CompoundBinding Affinity (Kd)Binding SiteKey Interactions
Fragment 1>1 mMAutoinhibitory loopHydrophobic contacts

Structural Optimization via Medicinal Chemistry

The initial fragment hit underwent systematic medicinal chemistry optimization to enhance its binding affinity and inhibitory activity. First, replacement of the pyrrole ring with an indole scaffold yielded compound 2, which exhibited significantly improved binding to the ASH1L SET domain. Biochemical assays demonstrated that compound 2 inhibited ASH1L-mediated Histone 3 Lysine 36 dimethylation (H3K36me2) with a half-maximal inhibitory concentration (IC50) of 50 μM. Nuclear magnetic resonance studies revealed slow dissociation kinetics, suggesting stable target engagement despite moderate potency [1] [6].

Further optimization focused on introducing polar substituents to strengthen hydrogen-bond networks:

  • Adding a hydroxyethyl group to the indole nitrogen produced compound 3 (IC50 = 15 μM)
  • An aminomethyl group at the indole C6 position yielded compound 4 (IC50 = 23 μM)
  • Combining these modifications resulted in AS-85, which exhibited nanomolar enzymatic inhibition (IC50 = 0.6 μM) and a dissociation constant (Kd) of 0.78 μM for the SET domain [1] [6] [10].

Cellular assays confirmed the anti-leukemic effects of AS-85, with growth inhibition (GI50) values of 5–25 μM in leukemia cells harboring Mixed Lineage Leukemia 1 translocations (e.g., MV4;11, MOLM13). Notably, AS-85 showed no activity in K562 leukemia cells lacking these translocations, underscoring its mechanistic specificity [1] [10].

Table 2: Optimization Pipeline of AS-85

CompoundStructural ModificationIC50 (ASH1L)Cellular GI50
1Parent fragment>1,000 μMNot tested
2Indole replacement50 μMNot tested
3N-Hydroxyethyl substitution15 μMNot tested
4C6-Aminomethyl substitution23 μMNot tested
AS-85Combined substitutions0.6 μM5–25 μM

Crystallographic Analysis of Target Binding Mechanisms

X-ray crystallography provided atomic-level insights into the binding mechanism of AS-85 to the ASH1L SET domain. Co-crystal structures resolved at 2.0–2.4 Å resolution revealed that AS-85 occupies a cleft adjacent to the autoinhibitory loop, displacing it from the substrate-binding site. This displacement activates a conformational change that transitions ASH1L from an inactive to an active state, while simultaneously blocking cofactor (S-Adenosyl methionine) access [1] [6].

Key protein-ligand interactions include:

  • Hydrogen bonding between the hydroxyethyl group and Tyr1670
  • Ionic interactions linking the aminomethyl group to Glu1667
  • Hydrophobic contacts involving the trifluoroethyl sulfonamide moiety and Phe1705

Notably, the thioamide group of AS-85 forms a critical hydrogen bond with Arg1701, a residue essential for stabilizing the autoinhibitory loop. This interaction explains the 100-fold potency improvement over the initial fragment hit. Comparative analysis with unbound ASH1L structures confirmed that AS-85 binding reduces the flexibility of the autoinhibitory loop, effectively locking the enzyme in a catalytically impaired state [6].

Table 3: Key Binding Interactions of AS-85 with ASH1L

ResidueInteraction TypeAS-85 Functional GroupRole in Inhibition
Tyr1670Hydrogen bondHydroxyethylStabilizes loop displacement
Arg1701Hydrogen bondThioamideDisrupts autoinhibitory loop
Glu1667IonicAminomethylEnhances binding affinity
Phe1705HydrophobicTrifluoroethyl sulfonamideContributes to burial in binding pocket

Computational Modeling of AS-85–Protein Interactions

Computational approaches played a pivotal role in rationalizing the high-affinity binding of AS-85 and guiding its optimization. Molecular dynamics simulations spanning >200 nanoseconds demonstrated that AS-85 stabilizes the displaced conformation of the autoinhibitory loop, reducing its root-mean-square fluctuation by 40% compared to the apo protein. This rigidification effect correlates with the compound’s slow dissociation kinetics observed experimentally [6] [9].

Free energy perturbation calculations quantitatively predicted the binding affinity improvements achieved during the optimization from compound 1 to AS-85. These computations accurately reproduced the experimental Kd values within 0.5 kcal/mol error, validating:

  • The critical contribution of the hydroxyethyl group (−2.8 kcal/mol)
  • The electrostatic benefit of the aminomethyl substitution (−1.9 kcal/mol)

Machine learning algorithms further analyzed the binding pose stability, identifying van der Waals contacts with Leu1698 and Val1671 as underappreciated contributors to binding. These insights informed the retention of the hydrophobic indole core during optimization. Virtual screening of analogues using the AS-85-bound structure identified compounds with improved solubility profiles while maintaining submicromolar potency, highlighting the predictive power of these computational approaches [6] [9].

The integration of crystallographic data with computational models created a robust structure-activity relationship framework that enabled the rational design of AS-85 variants with optimized binding and selectivity. This hybrid methodology exemplifies contemporary trends in targeting challenging epigenetic domains through iterative experimental-computational workflows [6] [5] [9].

Properties

Product Name

AS-85

IUPAC Name

N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]azetidine-3-carboxamide

Molecular Formula

C26H28F3N5O3S2

Molecular Weight

579.7 g/mol

InChI

InChI=1S/C26H28F3N5O3S2/c27-26(28,29)39(36,37)33-8-6-20(7-9-33)34-15-22(17-2-1-3-18(11-17)24(30)38)21-5-4-16(10-23(21)34)12-32-25(35)19-13-31-14-19/h1-5,10-11,15,19-20,31H,6-9,12-14H2,(H2,30,38)(H,32,35)

InChI Key

WDQKQCWRQIVDBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C=C(C3=C2C=C(C=C3)CNC(=O)C4CNC4)C5=CC(=CC=C5)C(=S)N)S(=O)(=O)C(F)(F)F

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